4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine
Overview
Description
4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 1208109-04-9 . It has a molecular weight of 246.02 and its IUPAC name is 4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4Cl2F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Chlorination
Research on pyrimidin-4-ols with 5-nitrogen functionality, including the use of phosphorus oxychloride/diethylaniline for chlorination, provides insights into the synthesis process of related compounds like 4,6-dichloro derivatives (Harnden & Hurst, 1990).
Chemoselective Reactions
The study of chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines reveals how anilines and secondary aliphatic amines selectively displace the chloride group, providing a foundation for understanding similar reactions in related compounds (Baiazitov et al., 2013).
Novel Analogues Synthesis
The synthesis of novel N-(6-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine analogues from dichloropyrimidines, involving Suzuki coupling, highlights the potential for creating diverse derivatives for further research applications (Shankar et al., 2021).
Trifluoromethylated Analogues
The synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones showcases the creation of structurally unique compounds, possibly for further pharmacological studies (Sukach et al., 2015).
Lewis Acid-Induced Addition
Research on the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, induced by Lewis acids, is critical for understanding how to manipulate the selectivity of isomers in related chemical compounds (Richter et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 , which provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F3N3/c7-3-1-4(8)14-5(13-3)12-2-6(9,10)11/h1H,2H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJTUFPOZJOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)NCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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